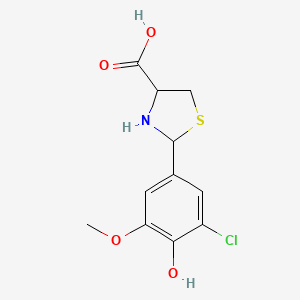
diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate
Descripción general
Descripción
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate, also known as diethyl furan-2,4,6-tricarboxylate, is a chemical compound with the molecular formula C16H18O8. It is a white powder and is commonly used as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions, due to the presence of the carboxylic acid groups in its molecular structure. It has also been shown to have antioxidant activity, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing or treating various diseases. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have antitumor activity, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has limited solubility in water, which may limit its use in certain experiments. Additionally, it may be toxic in high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate. One direction is the synthesis of new derivatives of diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate, which may have improved properties and applications. Another direction is the study of the mechanism of action of diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate, in order to better understand its potential applications. Additionally, the study of the potential toxicity of diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate may also be an important future direction.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various organic compounds, including biologically active compounds. It has also been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and other fields.
Propiedades
IUPAC Name |
diethyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-3-21-15(19)12-9(17)8-10(18)13(16(20)22-4-2)14(12)11-6-5-7-23-11/h5-7,12-14H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDCJYOIITUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4291449.png)

![7-(4-nitrobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291466.png)
![7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine](/img/structure/B4291467.png)
![2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4291480.png)
![3-ethyl-2-(ethylimino)-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4291485.png)
![4-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4291496.png)
![2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4291498.png)
![2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4291514.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4291526.png)
![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)